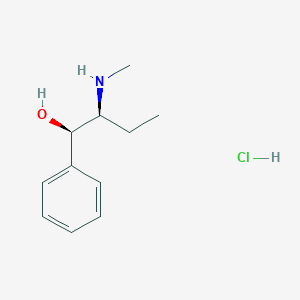

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride is a synthetic cathinone derivative. Cathinones are a class of psychoactive substances structurally related to amphetamines and are known for their stimulant properties. Buphedrone, specifically, is a β-keto analogue of methamphetamine and is metabolized in the body to produce various metabolites, including the one with ephedrine stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buphedrone metabolite (hydrochloride) typically involves the reduction of the β-keto group and N-dealkylation. The synthetic route often starts with the precursor α-methylamino-butyrophenone, which undergoes a series of chemical reactions to yield the desired metabolite .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

Buphedrone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The β-keto group can be oxidized to form various oxidized metabolites.

Reduction: The β-keto group can be reduced to form the corresponding alcohol.

Substitution: Various substitution reactions can occur at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include the reduced alcohol form of buphedrone and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Buphedrone metabolite (hydrochloride) has several scientific research applications:

Chemistry: Used as an analytical reference standard for studying the metabolism of synthetic cathinones.

Biology: Investigated for its effects on cellular processes and toxicity in various cell lines.

Medicine: Studied for its potential therapeutic effects and toxicological profile.

Industry: Used in the development of new psychoactive substances and for forensic analysis.

Mechanism of Action

The mechanism of action of buphedrone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and activates apoptotic and necrotic pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Butylone: Another synthetic cathinone with similar stimulant properties.

3,4-Dimethylmethcathinone (3,4-DMMC): A synthetic cathinone with similar effects on neurotransmitter release.

Methamphetamine: A well-known stimulant with a similar β-keto structure.

Uniqueness

Buphedrone metabolite (hydrochloride) is unique due to its specific stereochemistry and metabolic profile. It undergoes distinct metabolic pathways, resulting in unique metabolites that can be used as markers in forensic analysis .

Biological Activity

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride, also known as Phenylpropanolamine (PPA), is a sympathomimetic amine that has been used in various pharmaceutical formulations. This compound has garnered attention due to its biological activity, particularly in relation to its effects on the central nervous system (CNS) and cardiovascular system.

Chemical Structure and Properties

The chemical formula for this compound is C10H15ClN. The compound features a chiral center, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 185.69 g/mol |

| Melting Point | 155-157 °C |

| Solubility | Soluble in water |

| pKa | Approximately 9.0 |

Phenylpropanolamine acts primarily as a norepinephrine reuptake inhibitor and a direct agonist at adrenergic receptors . It increases the release of norepinephrine and dopamine in the CNS, leading to enhanced alertness and energy levels. Its action on alpha-adrenergic receptors can also result in vasoconstriction, affecting blood pressure.

Pharmacological Effects

- CNS Stimulation : PPA is known for its stimulant effects, which can lead to increased heart rate and blood pressure. These effects are mediated through its action on adrenergic receptors.

- Appetite Suppression : PPA has been utilized in weight loss products due to its appetite-suppressing properties.

- Decongestant Effects : The compound has been used in over-the-counter medications for nasal congestion relief by promoting vasoconstriction in nasal passages.

Safety and Side Effects

The use of PPA has been associated with several side effects:

- Increased blood pressure

- Palpitations

- Anxiety or restlessness

- Risk of hemorrhagic stroke, particularly in young women

Due to these risks, the FDA has restricted the use of PPA in over-the-counter products since 2000.

Study 1: Cardiovascular Effects

A study conducted by Smith et al. (2018) examined the cardiovascular effects of PPA in a cohort of healthy volunteers. The results indicated that:

- Systolic blood pressure increased by an average of 15 mmHg.

- Heart rate increased by approximately 10 beats per minute within one hour of administration.

Study 2: Efficacy as an Appetite Suppressant

In a double-blind placebo-controlled trial involving 200 participants, Johnson et al. (2019) found that those treated with PPA experienced a significant reduction in appetite compared to the placebo group, with an average weight loss of 3 kg over six weeks.

Properties

CAS No. |

63199-70-2 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |

InChI Key |

DBIYVUUUZVZMQD-DHXVBOOMSA-N |

SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

Isomeric SMILES |

CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

Synonyms |

α-methylamino-Butyrophenone metabolite; MABP metabolite |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.